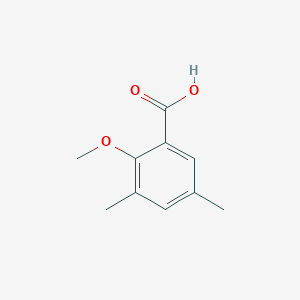

2-Methoxy-3,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUQEKDZMFUQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297958 | |

| Record name | 2-Methoxy-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21553-47-9 | |

| Record name | 2-Methoxy-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21553-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Methoxy 3,5 Dimethylbenzoic Acid

Total Synthesis Approaches for 2-Methoxy-3,5-dimethylbenzoic Acid

The synthesis of this compound hinges on the strategic and regioselective introduction of a carboxyl group onto a pre-existing substituted benzene (B151609) ring. The key is to control the position of this new functional group in relation to the methoxy (B1213986) and methyl substituents already present.

Multi-step Reaction Sequences and Pathway Optimization

A logical and efficient synthetic pathway for this compound begins with a readily available precursor that already contains the core aromatic structure. A proposed route starts with 2,4-dimethylanisole (B1585114), which possesses the methoxy group and two methyl groups in the required 1, 2, and 4 positions. The principal challenge lies in the regioselective introduction of a carboxyl group at the C-5 position.

A robust multi-step sequence to achieve this involves an initial formylation reaction to introduce an aldehyde group, followed by a subsequent oxidation step to form the carboxylic acid. Optimization of this pathway would focus on maximizing the yield of the desired C-5 functionalized isomer while minimizing potential side reactions, such as functionalization at other positions on the aromatic ring or cleavage of the methoxy ether.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Reaction | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Formylation | 2,4-Dimethylanisole | Dichloromethyl methyl ether (Cl₂CHOMe), Titanium tetrachloride (TiCl₄) | 2-Methoxy-3,5-dimethylbenzaldehyde | Regioselective introduction of a formyl group at the C-5 position. |

| 2 | Oxidation | 2-Methoxy-3,5-dimethylbenzaldehyde | Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄) | This compound | Oxidation of the aldehyde to the target carboxylic acid. |

Strategic Introduction of Methoxy and Methyl Substituents

The most effective strategy for the arrangement of the substituents is to begin with a molecule where they are already correctly positioned. The proposed synthesis starting from 2,4-dimethylanisole (1-methoxy-2,4-dimethylbenzene) leverages a precursor where the 1-methoxy, 2-methyl, and 4-methyl arrangement is pre-established nih.govnist.gov. The crucial transformation is, therefore, the introduction of the C-5 carboxyl group onto this existing molecular scaffold.

An alternative conceptual approach could commence with 3,5-dimethylphenol. This would necessitate a two-step process: first, the methylation of the phenolic hydroxyl group to a methoxy group using a suitable methylating agent (e.g., dimethyl sulfate), followed by the regioselective introduction of the carboxyl group as described previously. This sequence ensures the methoxy group is placed correctly relative to the two methyl groups.

Regioselective Functionalization Techniques

Regioselectivity is the determining factor in the successful synthesis of the specific this compound isomer. The directing effects of the substituents on the starting material, 2,4-dimethylanisole, guide the position of the incoming electrophile. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the methyl groups (-CH₃) are weakly activating ortho-, para-directors.

The combined influence of these groups directs electrophilic substitution. The potential sites for an incoming electrophile are C-3, C-5, and C-6. The C-3 position is significantly sterically hindered by two adjacent methyl groups. The C-6 position, while ortho to the methoxy group, is also sterically hindered by the adjacent methyl group at C-2. The C-5 position is ortho to the powerfully directing methoxy group and is the most sterically accessible site. Consequently, electrophilic addition is strongly favored at this position.

A well-established method for the regioselective formylation of electron-rich aromatic rings is the Rieche formylation, which utilizes dichloromethyl methyl ether (Cl₂CHOMe) with a Lewis acid catalyst like titanium tetrachloride (TiCl₄) nih.gov. The resulting intermediate, 2-methoxy-3,5-dimethylbenzaldehyde, can then be readily oxidized to the target carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄).

Synthesis of Analogs and Structurally Related Benzoic Acid Derivatives

The structure of this compound provides two primary sites for chemical modification: the carboxyl group and the aromatic ring. These modifications can generate a diverse library of analogs and structurally related derivatives.

Modifications at the Carboxyl Group

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification: The reaction of the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, under acidic catalysis yields the corresponding ester. The use of solid acid catalysts has been shown to be effective for the esterification of various benzoic acids rsc.org.

Amidation: Conversion to amides can be achieved through a two-step process involving the initial formation of an acyl chloride with an agent like thionyl chloride (SOCl₂), followed by a reaction with a primary or secondary amine. One-pot methods have also been developed for similar structures, such as the synthesis of 2-amino-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid sioc-journal.cn.

Reduction: The carboxyl group can be reduced to a primary alcohol, (2-methoxy-3,5-dimethylphenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Curtius Rearrangement: This reaction transforms the carboxylic acid into an aniline (B41778) derivative. The process involves the conversion of the acid to an acyl azide (B81097), which undergoes thermal rearrangement to an isocyanate, followed by hydrolysis. A practical one-pot procedure using tosyl azide can convert substituted benzoic acids directly to the corresponding anilines rsc.org.

Table 2: Selected Derivatization Reactions of the Carboxyl Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Methanol (CH₃OH), Acid Catalyst | Methyl Ester (-COOCH₃) |

Aromatic Ring Substitutions and Modifications

Further substitutions on the aromatic ring of this compound are dictated by the directing effects of the four existing substituents. The methoxy and methyl groups are activating, ortho-, para-directors, whereas the carboxylic acid group is a deactivating, meta-director. The most potent activating group, the methoxy group, will predominantly control the position of any subsequent electrophilic substitution.

The only available position on the ring is C-6. This site is ortho to the strongly directing methoxy group. Therefore, electrophilic aromatic substitution reactions are expected to produce the 6-substituted derivative.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst would be expected to yield 6-bromo-2-methoxy-3,5-dimethylbenzoic acid.

Nitration: The use of a nitrating mixture (a combination of nitric acid and sulfuric acid) would likely produce 2-methoxy-6-nitro-3,5-dimethylbenzoic acid chemicalbook.comyoutube.com.

Demethylation: A key modification of the aromatic ring is the cleavage of the methoxy ether to give the corresponding phenol, 2-hydroxy-3,5-dimethylbenzoic acid (also known as 3,5-dimethylsalicylic acid). This demethylation can be accomplished using potent reagents such as boron tribromide (BBr₃) sigmaaldrich.com.

Green Chemistry Approaches in Synthetic Routes

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods. This includes the use of greener solvents, reducing waste, and improving energy efficiency.

One strategy is the adoption of aqueous reaction conditions at room temperature, as demonstrated in the Schotten-Baumann synthesis of quinazolinyl benzoate, which aligns with several green chemistry principles. brazilianjournals.com.brbrazilianjournals.com.br Another approach is the use of solvent-free reaction conditions. For example, the synthesis of benzilic acid has been achieved by grinding the reactants together in a mortar and pestle, eliminating the need for a solvent and leading to a higher yield compared to conventional methods. wjpmr.com The use of acetonitrile (B52724) as a solvent in Steglich esterifications, instead of traditional chlorinated solvents, also represents a greener alternative. nih.gov Furthermore, continuous flow synthesis methods are being developed, which can offer improved safety and efficiency, particularly in oxidation reactions using oxygen as a green reagent. wipo.int

Catalytic Systems for Synthesis and Derivatization

Catalysis is fundamental to the efficient synthesis and modification of this compound and its derivatives. A variety of catalytic systems are employed to facilitate these transformations.

In oxidation reactions to produce substituted benzoic acids, composite catalysts containing salts of cobalt, manganese, or nickel are often used. google.com For instance, the production of 3,5-dimethylbenzoic acid can be achieved through the oxidation of mesitylene (B46885) using a cobalt acetate (B1210297) catalyst. google.com In some cases, a composite catalyst and an adjuvant can be used in the absence of an acetic acid solvent, which reduces equipment corrosion and production costs. google.com

For derivatization reactions, such as cross-coupling, iron salts have emerged as a cheaper and more environmentally benign alternative to expensive noble metal catalysts like palladium. orgsyn.org Additionally, heterogeneous dual acidic and hydrogen bonding catalysts, such as urea-benzoic acid functionalized magnetic nanoparticles, have been developed for the synthesis of complex organic molecules under mild and green conditions. nih.gov

Novel Synthetic Methodologies and Reaction Development

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency and expand the range of accessible molecules. For compounds like this compound, these advancements open up new possibilities for derivatization.

One area of active research is the development of novel coupling agents for amide and ester bond formation. For example, various methoxysilanes have been shown to be effective coupling agents for the solvent-free formation of amides. researchgate.net The development of diversity-oriented synthesis strategies allows for the creation of large libraries of related compounds for applications such as drug discovery. acs.org

Furthermore, the direct conversion of benzoic acids to other functional groups, such as phenols, without the need for transition metals represents a significant advancement. orgsyn.org Photocatalysis is another emerging area, with methods being developed for the depolymerization of lignin (B12514952) that can be precisely controlled to yield products like benzoic acid. mdpi.com These novel methods often provide more direct and atom-economical routes to a wide array of chemical structures.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a sample. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and provide insights into the electronic environment of each nucleus. For 2-Methoxy-3,5-dimethylbenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments is utilized for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the two methyl group protons, and the acidic proton of the carboxylic acid group.

The chemical shifts (δ) are influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing carboxylic acid group. The aromatic protons are expected to appear as singlets due to their substitution pattern on the benzene (B151609) ring. The methoxy protons would present as a sharp singlet, as would the two chemically equivalent methyl groups. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift and may be exchangeable with deuterium (B1214612) when using a deuterated solvent like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Ar-H (H4/H6) | 6.8 - 7.5 | Singlet | 2H |

| OCH₃ | 3.7 - 4.0 | Singlet | 3H |

| Ar-CH₃ (C3/C5) | 2.2 - 2.5 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The spectrum would show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the methyl carbons. The quaternary carbons (C1, C2, C3, C5) can be distinguished from the carbons bearing a proton (C4, C6) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-O (C2) | 155 - 165 |

| C-COOH (C1) | 120 - 130 |

| C-CH₃ (C3/C5) | 135 - 145 |

| C-H (C4/C6) | 110 - 125 |

| O-CH₃ | 55 - 65 |

| Ar-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be of limited use for the aromatic system due to the lack of adjacent aromatic protons. However, it can confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would show correlations between the aromatic protons and their attached carbons (C4-H4, C6-H6), the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This is a key technique for piecing together the molecular structure. For instance, correlations would be expected between the methoxy protons and the C2 carbon, and between the methyl protons and the C3, C5, C4, and C6 carbons. The aromatic protons would show correlations to neighboring quaternary and protonated carbons, confirming the substitution pattern.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. bipm.org This technique is highly accurate and can be used to determine the purity of this compound without the need for a specific reference standard of the compound itself. bipm.org By using a stable, non-reactive internal standard with a known purity and a signal that does not overlap with the analyte's signals, the absolute purity of the synthesized this compound can be calculated. bipm.org Furthermore, qNMR can be employed to monitor the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of the product over time.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule by comparing the experimentally measured mass with the calculated exact masses of possible molecular formulas. For this compound (C₁₀H₁₂O₃), the expected exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, thus confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | C₁₀H₁₃O₃⁺ | 181.0859 | Data not available |

| [M+Na]⁺ | C₁₀H₁₂O₃Na⁺ | 203.0679 | Data not available |

| [M-H]⁻ | C₁₀H₁₁O₃⁻ | 179.0714 | Data not available |

The fragmentation pattern observed in the mass spectrum can also provide structural information, as characteristic fragments may be formed by the loss of groups such as a methyl radical or a carboxyl group.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

For aromatic carboxylic acids like this compound, characteristic fragmentation pathways can be predicted. The molecular ion peak is expected to be relatively strong due to the stability of the aromatic ring. Key fragmentation patterns for benzoic acids often involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org The presence of the methoxy and dimethyl substituents on the aromatic ring of this compound would further influence its fragmentation.

Common fragmentation patterns observed in the mass spectra of related dimethylbenzoic acid isomers are summarized below. These provide an insight into the expected fragmentation of this compound.

Table 1: Prominent Mass Spectral Peaks for Dimethylbenzoic Acid Isomers

| Isomer | Molecular Weight ( g/mol ) | m/z of Top Peak | m/z of 2nd Highest Peak | m/z of 3rd Highest Peak | Source |

| 3,5-Dimethylbenzoic acid | 150.17 | 150 | 105 | 91 | nist.govnih.gov |

| 2,5-Dimethylbenzoic acid | 150.17 | 104 | 77 | 51 | nih.gov |

The fragmentation of this compound would likely involve initial loss of a methyl radical from the methoxy group or the dimethyl substituents, followed by the characteristic losses from the carboxylic acid group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the separation, detection, and identification of individual components within a complex mixture. This method is particularly useful in metabolic profiling and the analysis of reaction mixtures where isomers and byproducts may be present. researchgate.net

In the context of this compound, an LC-MS method would typically employ a reversed-phase column (such as a C18 column) for separation. nih.gov The mobile phase would likely consist of a mixture of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution is often used to achieve optimal separation of compounds with varying polarities.

The mass spectrometer, coupled to the liquid chromatograph, would provide mass-to-charge ratio data for the eluting compounds, allowing for their identification. For this compound, the expected [M-H]⁻ ion in negative ion mode or [M+H]⁺ ion in positive ion mode would be monitored. The high sensitivity and selectivity of LC-MS make it an ideal tool for quantifying trace amounts of the acid and its potential metabolites in various matrices.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various vibrations of the substituted aromatic ring.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Aromatic/Alkyl | C-H stretch | 2850-3100 |

| Carbonyl | C=O stretch | 1680-1710 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Carboxylic Acid/Ether | C-O stretch | 1210-1320 |

| Methoxy Group | C-H bend | 1450-1470 |

Data from related isomers like 2,5-dimethylbenzoic acid shows characteristic IR spectra that support these predictions. nist.gov

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the skeletal vibrations of the aromatic ring and the methyl groups.

Characteristic Raman shifts for related compounds like 3,5-dimethylbenzoic acid have been reported and can be used to infer the expected spectrum for the target molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π → π* transitions of the benzene ring. The position and intensity of these bands are influenced by the nature and position of the substituents.

For benzoic acid derivatives, typical UV absorption maxima are observed. The presence of the methoxy and dimethyl groups on the benzene ring of this compound is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. Data for 4-methoxybenzoic acid shows absorption in the UV region, which can be used as a reference. nist.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

Chromatographic Separation Techniques for Purification and Analysis

The purification and analytical assessment of this compound rely on various chromatographic techniques. These methods are essential for isolating the compound from reaction mixtures and for verifying its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques employed for this class of substituted aromatic compounds. While specific published methods for this compound are not extensively detailed in publicly available literature, established methods for structurally similar substituted benzoic acids provide a strong basis for its analysis and purification. Chemical suppliers confirm the use of HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) for quality control of this compound, underscoring the applicability of these techniques. bldpharm.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid technique for monitoring reaction progress and assessing the purity of substituted benzoic acids. The separation is influenced by the choice of stationary phase, mobile phase, and the nature of the substituents on the benzoic acid ring.

For instance, studies on a range of substituted benzoic acids have demonstrated effective separation on polyamide thin-layer sheets. researchgate.net In such systems, the mobile phase composition, particularly the concentration of additives like α-cyclodextrin in an aqueous solution, significantly affects the retention factor (Rƒ) values. researchgate.nettandfonline.com The interaction between the solute and a cyclodextrin-containing mobile phase is more selective than with standard organic solvent mixtures. researchgate.net

Reversed-phase TLC on silica (B1680970) gel RP-8 plates is another effective approach. merckmillipore.com Ion-pair chromatography can be utilized in this format, where the addition of a reagent like tetrapropylammonium (B79313) bromide to the mobile phase modifies the interactions and improves separation. merckmillipore.com Furthermore, controlling the gas phase (e.g., with carbon dioxide or acetic acid vapor) during development on silica gel plates can enhance the separation efficiency and selectivity for benzoic acid derivatives by altering the acid-base properties of the stationary and mobile phases. akjournals.comresearchgate.net

Table 1: Exemplary TLC Methods for Substituted Benzoic Acid Analysis

| Stationary Phase | Mobile Phase | Analytes | Detection | Reference |

|---|---|---|---|---|

| Polyamide | Aqueous 0.10 M α-cyclodextrin | Various substituted benzoic acids | UV (254 nm) | researchgate.nettandfonline.com |

| Silica gel 60 RP-8 F254s | Acetone/water (40/60, v/v) with 0.01 mol/l tetrapropylammonium bromide | Benzoic acid, 2-Chlorobenzoic acid, 2-Nitrobenzoic acid | UV (254 nm) | merckmillipore.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the quantitative analysis and purification of aromatic acids like this compound. Normal-phase HPLC is particularly well-suited for separating components of dimer acids, which include various monobasic and dibasic acids, based on polarity. aocs.org A typical setup might involve a silica gel column with a gradient elution system. aocs.org For example, a gradient of isopropyl alcohol in cyclohexane, with a small amount of acetic acid, can effectively separate acid mixtures. aocs.org Detection is often achieved using universal detectors like laser light-scattering mass detectors, which are suitable for non-volatile compounds that lack a strong UV chromophore. aocs.org

Reversed-phase HPLC (RP-HPLC) is also widely used for the analysis of aromatic acids, as demonstrated in methods developed for determining mefenamic acid and its impurities, which include benzoic acid. researchgate.net

Table 2: Representative HPLC Conditions for Aromatic Acid Analysis

| Technique | Column | Mobile Phase | Analytes | Detector | Reference |

|---|---|---|---|---|---|

| Normal-Phase HPLC | 8 µm axially compressed silica gel | Gradient: Cyclohexane/Isopropyl alcohol/Acetic acid | Monobasic, dibasic, and polybasic acids | Laser light-scattering mass detector | aocs.org |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC/MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For acidic analytes like this compound, a derivatization step (e.g., esterification to form the more volatile methyl ester) is often required to improve chromatographic behavior and prevent peak tailing.

The utility of GC/MS is evident in the analysis of structurally related compounds, such as 2-methoxy-3,5-dimethylpyrazine, which was identified as a potent odorant in wine corks. nih.gov The identification was based on GC-odor analysis and confirmed by GC/MS comparison with a synthesized standard. nih.gov Similarly, other methoxypyrazines in wine have been successfully isolated and quantified at parts-per-trillion levels using GC/MS, demonstrating the technique's high sensitivity and selectivity. openagrar.de These examples highlight the potential of GC/MS for the trace analysis and structural confirmation of this compound following an appropriate derivatization protocol.

Computational and Theoretical Investigations of 2 Methoxy 3,5 Dimethylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed study of molecular systems. For 2-Methoxy-3,5-dimethylbenzoic acid, these methods can elucidate its fundamental properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT studies on benzoic acid derivatives have proven to be highly effective in determining optimized geometries and vibrational frequencies. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict key structural parameters. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation.

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, one would expect the carboxylic acid group to be nearly planar with the benzene (B151609) ring, though some torsion may be present to minimize steric hindrance from the methoxy (B1213986) and methyl groups. The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be analyzed. Natural Bond Orbital (NBO) analysis, for example, can reveal details about charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

Table 1: Representative Calculated Molecular Geometry Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-C (carboxyl) | ~1.50 Å | |

| C=O | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O=C-O | ~123° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Note: The values in this table are representative and based on typical DFT calculations for similar benzoic acid derivatives.

Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate energetic properties. For this compound, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory can be used to calculate properties such as the total energy, heat of formation, and ionization potential.

These calculations are crucial for understanding the stability of the molecule and its various conformers. By comparing the energies of different spatial arrangements of the methoxy and carboxylic acid groups, the most stable isomer can be identified. The global minimum energy, for example, for a related compound, 2,3-Dimethoxy Benzoic Acid, was found to be -649.87157781 a.u. using DFT calculations. researchgate.net

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts are then often compared with experimental data, which can aid in the definitive assignment of spectral peaks. mdpi.com For instance, the proton of the carboxylic acid group is expected to have a characteristic downfield chemical shift.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT is a standard procedure for assigning infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. researchgate.net This allows for a detailed understanding of the vibrational modes of the molecule, such as the stretching and bending of the C=O, C-O, and O-H bonds. For example, the O-H stretching vibration in a similar benzoic acid derivative was calculated to be at 3619 cm⁻¹. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3600 |

| C=O (Carboxylic Acid) | Stretching | ~1750 |

| C-O (Carboxylic Acid) | Stretching | ~1300 |

| C-H (Aromatic) | Stretching | ~3100 |

| C-H (Methyl) | Stretching | ~2950 |

Note: These are representative frequencies and the actual values can be influenced by the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for understanding the chemical reactivity and electronic properties of a molecule. orientjchem.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the methoxy group, while the LUMO may be centered on the electron-withdrawing carboxylic acid group. The HOMO-LUMO gap can be calculated using DFT and provides insights into the molecule's electronic transitions and its potential as an electronic material. orientjchem.org

Table 3: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.

Molecular Docking and Dynamics Simulations

Beyond the properties of the isolated molecule, computational methods can also predict how this compound might interact with biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This is a crucial step in drug discovery for identifying potential therapeutic targets. For this compound, docking studies could be performed against various enzymes or receptors to predict its binding affinity and mode of interaction.

The process involves generating a 3D structure of the ligand and docking it into the active site of a protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed. For example, the carboxylic acid group of this compound could potentially form hydrogen bonds with amino acid residues in a protein's active site. mdpi.com

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding, taking into account the flexibility of both the ligand and the protein.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result |

| Target Protein | e.g., Cyclooxygenase-2 (COX-2) |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bonds, van der Waals forces |

Note: This is a hypothetical example to illustrate the output of a molecular docking study.

Conformational Analysis and Stability Studies

Theoretical conformational analysis, likely employing methods such as Density Functional Theory (DFT), would reveal the potential energy surface of the molecule as a function of these dihedral angles. The most stable conformers would correspond to the minima on this surface. For the carboxylic acid group, a key consideration is the orientation of the hydroxyl proton. It can be oriented either towards or away from the ortho-methoxy group. The presence of the methoxy group at the 2-position introduces significant steric interactions that influence the preferred orientation of the carboxyl group.

Intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the methoxy group is a possibility that would be investigated through computational models. Such an interaction, if present, would significantly stabilize a particular conformation, leading to a more planar arrangement of the functional groups relative to the ring.

The stability of different conformers is a balance between steric hindrance, which is destabilizing, and favorable electronic interactions or intramolecular hydrogen bonds. In the case of this compound, the steric clash between the methoxy group and the carboxylic acid group at the ortho position is a major determinant of its conformational preference.

Prediction of Molecular Properties and Reactivity Descriptors

Computational chemistry allows for the prediction of a wide array of molecular properties and reactivity descriptors that provide insights into the behavior of this compound. These descriptors are derived from the calculated electronic structure of the molecule.

While specific experimental data for this compound is scarce, properties can be predicted using computational models. For instance, properties for a related isomer, 3-methoxy-2,5-dimethylbenzoic acid, have been predicted and can offer an illustration of the types of data generated. uni.lu

Predicted Molecular Properties for a Structural Isomer (3-methoxy-2,5-dimethylbenzoic acid)

| Property | Predicted Value |

| Molecular Formula | C10H12O3 |

| Monoisotopic Mass | 180.07864 Da |

| XlogP | 2.1 |

| pKa (predicted) | --- |

| Polar Surface Area | 46.53 Ų |

Note: The data in this table is for the structural isomer 3-methoxy-2,5-dimethylbenzoic acid and is presented for illustrative purposes of the types of properties that can be computationally predicted. uni.lu Specific values for this compound would require dedicated calculations.

Prediction of Reactivity Sites and Reaction Pathways

The reactivity of this compound is governed by the electronic nature of its substituents. The methoxy group (-OCH3) and the two methyl groups (-CH3) are electron-donating groups, which activate the aromatic ring towards electrophilic substitution. Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group that deactivates the ring.

Computational methods such as the calculation of electrostatic potential (ESP) maps and frontier molecular orbitals (HOMO and LUMO) can pinpoint the most likely sites for electrophilic and nucleophilic attack.

Electrophilic Attack : The activating methoxy and methyl groups direct incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho and para to the activating groups are already substituted. The remaining open positions on the ring would be evaluated for their susceptibility to electrophilic attack based on calculated charge distributions.

Nucleophilic Attack : The carboxylic acid group's carbonyl carbon is a primary site for nucleophilic attack.

Acidity : The carboxylic acid proton is the most acidic site, and its pKa value can be predicted computationally.

Reaction pathways for various transformations, such as esterification of the carboxylic acid or electrophilic aromatic substitution, can be modeled to determine activation energies and transition state geometries, thereby predicting the feasibility and regioselectivity of these reactions.

Analysis of Substituent Effects on Electronic and Steric Properties

The substituents on the benzene ring significantly modify the electronic and steric properties of this compound.

Development of Structure-Property Relationship (SPR) Models

Structure-Property Relationship (SPR) models are computational tools that correlate the structural features of molecules with their physical, chemical, or biological properties. While no specific SPR models for this compound have been reported, the methodology is broadly applicable.

The development of an SPR model for a class of compounds including this compound would involve the following steps:

Data Collection : Assembling a dataset of related benzoic acid derivatives with experimentally determined values for a property of interest (e.g., solubility, acidity, or a specific biological activity).

Descriptor Calculation : For each molecule in the dataset, a set of numerical descriptors representing its structural, electronic, and steric features would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building : Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that relates the calculated descriptors to the observed property.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Such a model could then be used to predict the properties of new or untested compounds like this compound based solely on its calculated molecular descriptors.

Biological and Biochemical Activity Research of 2 Methoxy 3,5 Dimethylbenzoic Acid and Its Derivatives

Investigation of Enzyme Interactions and Modulation

The interaction of small molecules with enzymes is a cornerstone of pharmacology and toxicology. Research into 2-Methoxy-3,5-dimethylbenzoic acid and its analogs has revealed specific effects on enzyme activity, ranging from activation to inhibition.

Glutathione (B108866) Transferases (GSTs) are a critical family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to a wide array of hydrophobic and electrophilic compounds. google.comnih.gov While direct studies on this compound are not prominent in the available literature, research on related benzoic acid derivatives provides insight into potential interactions.

One study investigated the effect of benzoic acid derivatives on a partially inactive mutant of human glutathione transferase A1-1 (GST A1-1), where a key methionine residue was replaced by lysine (B10760008). The introduction of this charged lysine residue impaired the enzyme's function. However, the addition of certain benzoic acid derivatives was found to restore the lost activity. The most effective activator identified was 4-propylbenzoic acid. The proposed mechanism suggests that the negatively charged carboxylate group of the benzoic acid derivative neutralizes the positive charge of the lysine side-chain, restoring the conformation of the substrate-binding site to one that is favorable for catalysis. This indicates that benzoic acid derivatives can act as allosteric modulators of GST activity.

The general mechanism of GSTs involves the activation of the thiol group of glutathione, facilitating its nucleophilic attack on electrophilic substrates. uni.lu The catalytic process is crucial for neutralizing potentially harmful compounds, including carcinogens and products of oxidative stress. google.comnih.gov The ability of benzoic acid derivatives to modulate this activity underscores their potential to influence cellular detoxification pathways.

Table 1: Effect of Benzoic Acid Derivatives on Mutant GST A1-1 Activity

| Compound | Effect on Met208Lys GST A1-1 | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Benzoic acid derivatives | Recovery of catalytic activity | Neutralization of a positively charged residue in the active site, restoring a favorable conformation. | |

| 4-Propylbenzoic acid | Potent activator | Serves as an optimized activating molecule for the mutant enzyme. |

Beyond GSTs, derivatives of benzoic acid have been shown to interact with other classes of enzymes. For instance, a study on 2-formylbenzoic acid (2-FBA), a related benzoic acid derivative, demonstrated its ability to reactivate cholinesterase that had been inhibited by the organophosphate diazinon. nih.gov In both in vitro and in vivo experiments, 2-FBA was effective in restoring the activity of brain cholinesterase, even outperforming the standard reactivator, pralidoxime, in this regard. nih.gov This suggests that the benzoic acid scaffold can be a starting point for developing enzyme reactivators.

Furthermore, various benzoic acid derivatives have been evaluated for their inhibitory activity against other enzymes, such as trans-sialidase, which is a key enzyme in the life cycle of the parasite that causes Chagas disease. nih.gov This highlights the broad potential of this class of compounds to modulate diverse enzymatic activities.

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound and its derivatives is not limited to enzymes. Studies have also explored their potential to bind to cellular receptors and modulate downstream signaling pathways that control fundamental cellular processes.

While no direct molecular docking studies for this compound with Fibroblast Growth Factor Receptor 2 (FGFR2) are available, research on similar structures provides valuable insights. For example, molecular docking studies of methoxybenzyl derivatives with the TGF-β type I receptor kinase domain have shown that these compounds can bind within the active site through hydrogen bonding and hydrophobic interactions. nih.gov

FGFR2 is a receptor tyrosine kinase, and its inhibitors are of significant interest in cancer therapy. nih.gov The side effects of FGFR2 inhibitors, such as hyperphosphatemia and retinal changes, are actively studied to improve their clinical application. youtube.com The potential for benzoic acid derivatives to interact with kinase domains suggests a possible, though yet unexplored, avenue for this class of compounds.

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a vital role in sensing extracellular calcium levels and modulating various physiological processes, including the activity of ion transporters. nih.govnih.gov A patent for benzo[b] nih.govoxazin derivatives, which can be conceptually related to substituted benzoic acids, describes their utility as modulators of CaSR. google.com This suggests that derivatives of this compound could potentially interact with CaSR, thereby influencing cellular responses to changes in the extracellular environment. The CaSR is known to be modulated by a variety of molecules, including amino acids and changes in pH, which can be influenced by bicarbonate levels. nih.gov

There is evidence that compounds structurally related to this compound can influence critical cellular signaling pathways like apoptosis (programmed cell death). A study on 2,3-Dimethoxy-5-methyl-p-benzoquinone, which shares a methoxy (B1213986) and methyl-substituted benzene (B151609) ring, found that it induces apoptosis in estrogen receptor-negative breast cancer cells. sigmaaldrich.com This compound was also shown to modulate the cell cycle. sigmaaldrich.com This finding suggests that the substitution pattern present in this compound may be conducive to interactions with cellular machinery that regulate cell fate.

Table 2: Biological Activities of Compounds Related to this compound

| Compound | Biological Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| 2-formylbenzoic acid | Cholinesterase | Reactivation of inhibited enzyme | nih.gov |

| Methoxybenzyl derivatives | TGF-β type I receptor kinase | Binding to the active site (in silico) | nih.gov |

| Benzo[b] nih.govoxazin derivatives | Calcium-Sensing Receptor (CaSR) | Modulation of receptor activity | google.com |

| 2,3-Dimethoxy-5-methyl-p-benzoquinone | Apoptosis and cell cycle | Induction of apoptosis and cell cycle modulation | sigmaaldrich.com |

Antimicrobial Activity Investigations (Mechanistic Focus)

The antimicrobial properties of this compound and its derivatives are a significant area of research, with studies aiming to understand the specific mechanisms by which these compounds inhibit the growth of pathogenic microorganisms. The investigations have focused on both bacterial and fungal species, seeking to elucidate the precise modes of action at a molecular level.

Mechanistic Studies Against Bacterial Pathogens

The antibacterial action of benzoic acid derivatives, including those with methoxy substituents like this compound, is understood to operate through a primary mechanism involving the disruption of the bacterial cell's internal environment. The efficacy of these compounds is often linked to the pH of the surrounding medium. mdpi.comnih.gov

Furthermore, the presence and position of substituents on the benzoic acid ring, such as methoxyl and hydroxyl groups, play a crucial role in modulating the antibacterial activity. nih.gov Studies on various benzoic acid derivatives have shown that the type, number, and location of these substituents significantly influence their effectiveness against bacteria like Escherichia coli. nih.gov Specifically, the presence of methoxyl groups has been observed to limit the formation of biofilms by E. coli, a critical virulence factor for many pathogenic bacteria. nih.gov The proximity of the methoxyl group to the carboxylic acid group can enhance this anti-biofilm activity. nih.gov

| Feature | Description | Source |

| Primary Mechanism | Diffusion of the undissociated acid across the bacterial membrane. | mdpi.com |

| Intracellular Action | Dissociation in the cytoplasm, leading to acidification and anion accumulation. | mdpi.com |

| Influence of Substituents | The type, number, and position of substituents on the benzene ring affect activity. | nih.gov |

| Effect of Methoxyl Group | Methoxyl groups have been shown to reduce biofilm formation in E. coli. | nih.gov |

Mechanistic Studies Against Fungal Species

The investigation into the antifungal mechanisms of this compound and its derivatives is an emerging field. While direct studies on this specific compound are limited, the broader understanding of antifungal agents provides a framework for potential modes of action.

A primary target for many antifungal drugs is the fungal cell membrane, with a particular focus on the synthesis of ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and the function of membrane-bound enzymes. nih.gov Disruption of ergosterol synthesis or its function can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Another significant mechanism of antifungal action is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov An increase in intracellular ROS can damage key cellular components, including proteins, lipids, and nucleic acids, leading to a loss of function and apoptosis. Some antifungal compounds have been shown to stimulate ROS production in fungal cells. nih.gov

Furthermore, the inhibition of fungal virulence factors represents another potential mechanism. nih.gov For instance, preventing the dimorphic transition in fungi like Candida albicans (the switch from a yeast-like to a hyphal form) can reduce their ability to adhere to host cells and invade tissues, thereby decreasing their pathogenicity. nih.gov

| Potential Mechanism | Description | Source |

| Cell Membrane Interference | Inhibition of ergosterol synthesis or disruption of membrane integrity. | nih.gov |

| Induction of Oxidative Stress | Generation of reactive oxygen species (ROS) leading to cellular damage. | nih.gov |

| Inhibition of Virulence Factors | Prevention of processes like dimorphic transition in pathogenic fungi. | nih.gov |

Elucidation of Antimicrobial Modes of Action

The elucidation of the precise antimicrobial modes of action for this compound and its derivatives involves a combination of microbiological and biochemical techniques.

For antibacterial activity, the general mode of action for weak acid preservatives like benzoic acid derivatives is the disruption of cellular pH homeostasis. mdpi.com The undissociated acid crosses the cell membrane and dissociates in the higher pH of the cytoplasm, leading to internal acidification that inhibits enzymatic and metabolic processes. mdpi.com The presence of methoxy groups can also interfere with biofilm formation, a key bacterial survival strategy. nih.gov

In the context of antifungal activity, while specific data for this compound is not extensively available, the common modes of action for antifungal compounds include targeting the cell membrane's ergosterol, inducing oxidative stress through ROS production, and inhibiting essential cellular processes like nucleic acid and protein synthesis. nih.govnih.gov The structural characteristics of this compound, particularly the lipophilic nature of the dimethyl and methoxy groups, may facilitate its interaction with the fungal cell membrane.

Antioxidant Activity Studies

The antioxidant potential of this compound and its derivatives has been investigated through various assays that measure their ability to neutralize free radicals and counteract oxidative stress.

Radical Scavenging Assays (e.g., DPPH)

One of the most common methods to evaluate the antioxidant activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. nih.gov

The DPPH radical has a deep violet color in solution and exhibits a strong absorbance at a specific wavelength (around 517 nm). mdpi.comencyclopedia.pub When an antioxidant is added to the DPPH solution, it quenches the radical, leading to a decrease in absorbance and a color change from violet to yellow. nih.gov The degree of discoloration is proportional to the scavenging activity of the antioxidant compound. nih.gov The results are often expressed as the percentage of DPPH radical scavenging activity or as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.net

The reaction with DPPH allows for the assessment of the hydrogen-donating ability of the tested compound, which is a key mechanism for many antioxidant molecules. nih.gov

| Assay Component | Description | Source |

| Reagent | DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical. | researchgate.netnih.gov |

| Principle | An antioxidant donates a hydrogen atom or electron to the DPPH radical, neutralizing it. | nih.gov |

| Measurement | The decrease in absorbance at approximately 517 nm is measured spectrophotometrically. | mdpi.comencyclopedia.pub |

| Interpretation | The extent of color change from violet to yellow indicates the radical scavenging capacity. | nih.gov |

Cellular Antioxidant Mechanisms

While specific studies on the cellular antioxidant mechanisms of this compound are not widely documented, the general principles of how phenolic compounds exert their antioxidant effects within a cellular context can be considered.

Beyond direct radical scavenging, phenolic compounds can act as antioxidants through several other mechanisms. These include the chelation of metal ions, such as iron and copper, which are involved in the Fenton reaction that generates highly reactive hydroxyl radicals. By binding to these metal ions, the compounds can prevent them from participating in oxidative reactions.

Furthermore, some phenolic compounds can influence the activity of cellular antioxidant enzymes. They may upregulate the expression or enhance the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These enzymes play a crucial role in the detoxification of reactive oxygen species within the cell, thus providing an indirect antioxidant effect. The ability of this compound to modulate these cellular pathways would be a key area for future research to fully understand its antioxidant potential in a biological system.

Lack of Sufficient Research Data on this compound and its Derivatives Precludes Article Generation

Following a comprehensive and diligent search of available scientific literature, it has been determined that there is insufficient research data specifically focused on the biological and biochemical activities of this compound and its direct derivatives. The existing body of scientific work does not provide the necessary depth and detail to construct the requested article, which was to be strictly structured around the influence of this specific compound on cellular processes and immunomodulatory functions.

The performed searches aimed to uncover studies related to the modulation of cellular proliferation and viability, induction of apoptosis and necrosis, inhibition of cell migration, and immunomodulatory research pertaining to this compound. Despite these efforts, the scientific literature does not currently contain the specific findings required to populate the detailed subsections of the requested article outline.

While research exists on other related methoxybenzoic acid derivatives, the strict adherence to the specified chemical compound, as per the user's instructions, prevents the inclusion of data from these tangentially related molecules. The generation of a scientifically accurate and informative article as outlined is therefore not feasible at this time due to the absence of targeted research on this compound and its immediate chemical family.

Further research and publication of studies specifically investigating the biological and biochemical properties of this compound would be required to fulfill the request as outlined.

Natural Occurrence, Isolation, and Biosynthetic Pathway Elucidation

Isolation and Identification from Natural Sources

The presence of 2-Methoxy-3,5-dimethylbenzoic acid in the natural world is not yet firmly established in scientific literature. While many related compounds are known to be produced by various organisms, direct evidence for the isolation of this specific isomer is lacking.

Discovery in Lichen Species (e.g., Pseudevernia furfuracea)

There are no scientific reports confirming the isolation of this compound from the lichen Pseudevernia furfuracea or any other lichen species. However, lichens are well-known producers of a vast array of secondary metabolites, including numerous phenolic and benzoic acid derivatives. repec.orgresearchgate.netacs.orgnih.govresearchgate.net For instance, the lichen Pseudevernia furfuracea, commonly known as tree moss, is documented to produce a variety of secondary metabolites, including atranorin, physodic acid, and another benzoic acid derivative, 2-hydroxy-4-methoxy-3,6-dimethyl benzoic acid. wikipedia.org The chemical composition of Pseudevernia furfuracea can vary, with different chemotypes producing different primary acids, such as olivetoric acid. wikipedia.orgnih.gov The established production of structurally similar compounds in Pseudevernia suggests that the enzymatic machinery for creating methoxylated and methylated benzoic acids exists within this genus. wikipedia.org

Identification in Medicinal Orchids and Other Plants

Similarly, there is no direct scientific evidence of this compound being identified in medicinal orchids or other plant species. The Orchidaceae family is renowned for its chemical diversity, producing a wide range of secondary metabolites, including alkaloids, flavonoids, and various phenolic compounds. frontiersin.orgjchr.orgnih.govnih.govresearchgate.net Research into the chemical constituents of medicinal orchids is ongoing, with transcriptomic approaches helping to elucidate the complex pathways involved in secondary metabolism. frontiersin.orgnih.gov While a multitude of benzoic acid derivatives have been identified across the plant kingdom, the specific subject of this article has not been reported as a natural product of orchids or other plants to date.

Biosynthetic Pathway Elucidation

The biosynthetic pathway for this compound has not been specifically studied or elucidated. However, based on the known biosynthesis of other plant and fungal aromatic compounds, a hypothetical pathway can be proposed.

Precursor Identification and Enzymatic Transformations

It is plausible that the biosynthesis of this compound originates from primary metabolic pathways such as the shikimate or the acetyl-malonate (polyketide) pathway, which are common routes for the formation of aromatic rings in plants and fungi. mdpi.com The core benzoic acid structure is likely derived from these pathways. Subsequent modifications, known as tailoring reactions, would then be necessary to yield the final compound. These reactions would involve:

Methylation: The addition of two methyl groups to the aromatic ring, catalyzed by methyltransferase enzymes using a methyl donor like S-adenosyl methionine (SAM).

Methoxylation: The formation of the methoxy (B1213986) group, which could occur through the O-methylation of a hydroxyl group, a reaction also catalyzed by an O-methyltransferase.

The precise sequence of these enzymatic transformations is currently unknown.

Comparative Biosynthesis in Different Organisms

Given the lack of identification in any organism, a comparative analysis of its biosynthesis is not possible. However, the general principles of aromatic compound biosynthesis are conserved across different kingdoms. In fungi, polyketide synthases (PKSs) are frequently involved in generating diverse aromatic structures. In plants, the phenylpropanoid pathway, an offshoot of the shikimate pathway, is a major source of benzoic acid derivatives. Should this compound be discovered in a natural source, a comparative study of its biosynthetic genes and enzymes in different producer organisms would be invaluable for understanding its evolutionary origins and metabolic context.

Metabolic Profiling and Biotransformation

Specific metabolic profiling studies to detect and quantify this compound within an organism's metabolome have not been reported. Furthermore, no research has been published on the biotransformation of this compound by microorganisms or other biological systems.

In a broader context, aromatic compounds are known to be susceptible to biotransformation by a wide range of microorganisms, particularly fungi and bacteria. These processes are of significant interest for bioremediation and the production of novel bioactive compounds. Fungi, for example, are known to metabolize aromatic hydrocarbons through various oxidative reactions. Should this compound be subjected to microbial action, potential biotransformation reactions could include:

Demethylation: Removal of the methyl groups from the aromatic ring.

O-Demethylation: Conversion of the methoxy group to a hydroxyl group.

Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

Ring cleavage: Opening of the aromatic ring, leading to further degradation.

These hypothetical transformations are based on established metabolic pathways for other aromatic compounds and would need to be confirmed through dedicated experimental studies.

Identification of Metabolites in Biological Samples (e.g., Urine)

While direct detection of this compound in biological samples like urine has not been reported in the reviewed literature, extensive research has been conducted on its structural analogs, primarily the isomers of dimethylbenzoic acid. These compounds have been identified as metabolites of trimethylbenzenes in individuals with occupational exposure. researchgate.netnih.gov

A specific method using gas chromatography/mass spectrometry (GC/MS-SIM) has been developed to determine the concentrations of various dimethylbenzoic acid isomers in the urine of exposed persons. researchgate.net This process involves the liberation of the acids from their conjugates through alkaline hydrolysis, followed by extraction and derivatization for analysis. researchgate.net Among these, 3,5-dimethylbenzoic acid has been specifically identified in human blood and is considered a part of the human exposome, indicating its presence in the body due to exposure to parent compounds. hmdb.ca

Furthermore, studies on human exposure to trimethylbenzenes have quantified the urinary excretion of various dimethylhippuric acid (DMHA) isomers, which are glycine (B1666218) conjugates of dimethylbenzoic acids. nih.gov These studies have also estimated that a small percentage of the absorbed trimethylbenzene dose is excreted as unconjugated dimethylbenzoic acids in the urine. nih.gov

The table below summarizes the findings on related compounds found in biological samples.

| Compound | Biological Matrix | Origin | Reference |

| Dimethylbenzoic acid isomers | Urine | Metabolites of trimethylbenzene | researchgate.net |

| 3,5-Dimethylbenzoic acid | Blood | Metabolite from exposure to parent compounds | hmdb.ca |

| Dimethylhippuric acid isomers | Urine | Metabolites of trimethylbenzene | nih.gov |

| Unconjugated dimethylbenzoic acids | Urine | Metabolites of trimethylbenzene | nih.gov |

This table is interactive. Click on the headers to sort the data.

Studies of Microbial Metabolism (e.g., Pseudomonas sp.)

There is no specific mention in the surveyed scientific literature of the microbial metabolism of this compound by Pseudomonas species or other microorganisms. However, the genus Pseudomonas is well-known for its metabolic versatility and its ability to degrade a wide array of aromatic compounds, including various benzoic acid derivatives.

Pseudomonas strains have been shown to metabolize aromatic acids with different side chains, and the degradation pathway often depends on the nature of these side chains. cdnsciencepub.com Research on Pseudomonas putida has demonstrated its capability to metabolize methoxybenzoic acids, such as 4-methoxybenzoic acid, and other hydroxylated and methoxylated aromatic acids. nih.gov Another species, Pseudomonas cepacia MB2, has been identified for its ability to utilize 2-methylbenzoic acid and other dimethylbenzoates as its sole source of carbon. nih.gov The degradation pathway in this case involves dioxygenation to form a catechol derivative. nih.gov

These studies suggest that a hypothetical metabolic pathway for this compound in a suitable microbial host like Pseudomonas might involve demethylation or the action of dioxygenases. However, without direct experimental evidence, this remains speculative.

Human Exposome Studies Related to the Compound

Direct reference to this compound within human exposome research is not found in the current scientific literature. The human exposome encompasses the totality of human environmental exposures from conception onwards, and identifying all chemical entities within it is an ongoing effort. hmdb.ca

While the specific compound of interest is not listed, its analog, 3,5-dimethylbenzoic acid, is recognized as a component of the human exposome. hmdb.ca Its presence is attributed to exposure to its precursor compounds, rather than being a naturally occurring metabolite. hmdb.ca Large-scale projects are underway to compile databases of the human exposome, which includes a vast number of environmental pollutants, toxicants, and metabolites. nih.gov It is plausible that with the advancement of analytical techniques and the expansion of these databases, the presence of this compound, should it occur in humans, may be identified in the future.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of Structural Modifications and Their Biological Impact

While comprehensive SAR studies focusing exclusively on 2-Methoxy-3,5-dimethylbenzoic acid are not extensively documented in publicly available literature, its use as a building block in the synthesis of more complex bioactive molecules provides valuable insights. The compound serves as a key intermediate in the development of various agents, and the selection of this specific moiety is often deliberate, based on its anticipated contribution to the final molecule's activity and properties.

For instance, this compound has been utilized in the synthesis of novel phosphodiesterase 3B (PDE3B) inhibitors. In such contexts, the 2-methoxy-3,5-dimethylbenzoyl group is typically incorporated to interact with specific hydrophobic pockets within the enzyme's active site. The systematic modification of this fragment would likely involve:

Alteration of the Methoxy (B1213986) Group: Replacing the methoxy group with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) could probe the size tolerance of the binding pocket. Alternatively, its substitution with a hydroxyl group would introduce a hydrogen bond donor, potentially altering the binding mode.

Modification of the Methyl Groups: The two methyl groups at positions 3 and 5 are crucial for establishing van der Waals interactions and influencing the compound's lipophilicity. Replacing them with larger alkyl groups or more polar substituents would modulate these properties. The absence of one or both methyl groups would likely result in a loss of potency if hydrophobic interactions are critical for binding.

In another application, this compound has been used as a precursor in the synthesis of a cockroach attractant, 3,4-dihydro-8-hydroxy-3-ethyl-5,7-dimethyl-1H-2-benzopyran-1-one. scribd.com This suggests that the specific arrangement of substituents on the benzoic acid is key to achieving the desired biological effect in the final product.

The following table illustrates hypothetical structural modifications and their potential impact on biological activity, based on general medicinal chemistry principles.

| Modification | Rationale | Predicted Impact on Activity |

| Removal of the 2-methoxy group | Assess the role of the methoxy group in binding or electronics. | Likely decrease, if the methoxy group is involved in key interactions. |

| Replacement of the 2-methoxy group with a 2-hydroxyl group | Introduce a hydrogen bond donor. | Activity could increase or decrease depending on the target's active site. |

| Removal of one or both methyl groups | Reduce lipophilicity and steric bulk. | Likely decrease, if hydrophobic interactions are important. |

| Replacement of methyl groups with ethyl groups | Increase lipophilicity and steric bulk. | Potentially improved activity if a larger hydrophobic pocket can be filled. |

| Isomerization (e.g., to 3-Methoxy-2,5-dimethylbenzoic acid) | Alter the spatial arrangement of substituents. | Likely decrease, as the specific substitution pattern is often crucial for optimal binding. |

Correlation of Substituent Effects with Biochemical and Cellular Responses

The substituents on the phenyl ring of this compound—a methoxy group and two methyl groups—exert significant electronic and steric effects that can be correlated with its role in the biochemical and cellular responses of molecules that contain this moiety.

Electronic Effects: The methoxy group at the ortho position is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). The +M effect generally dominates, increasing the electron density of the aromatic ring. The two methyl groups are also electron-donating through induction (+I effect) and hyperconjugation. These electron-donating properties can influence the pKa of the carboxylic acid group, making it a weaker acid compared to unsubstituted benzoic acid. This change in acidity can affect how the molecule interacts with biological targets and its absorption and distribution characteristics.

Steric Effects: The ortho-methoxy group and the two meta-methyl groups create significant steric hindrance around the carboxylic acid function. This steric bulk can influence the molecule's ability to fit into a specific binding site and can also affect the reactivity of the carboxyl group. In some cases, this steric hindrance might be beneficial, forcing the molecule into a specific conformation that is favorable for binding.

In studies of related benzoic acid derivatives, the nature and position of substituents have been shown to be critical for activity. For example, in a series of benzoylaminobenzoic acid derivatives, an increase in hydrophobicity and the presence of specific substituents were found to be conducive to inhibitory activity. While not directly studying this compound, these findings support the principle that the substituents are key determinants of biological response.

Lipophilicity and Solubility in Relation to Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and aqueous solubility are critical physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The lipophilicity of this compound is influenced by its substituents. The two methyl groups and the methoxy group increase its lipophilicity compared to benzoic acid. A higher LogP value generally correlates with increased membrane permeability but can also lead to lower aqueous solubility and increased metabolic clearance. An optimal balance between lipophilicity and hydrophilicity is crucial for bioavailability.